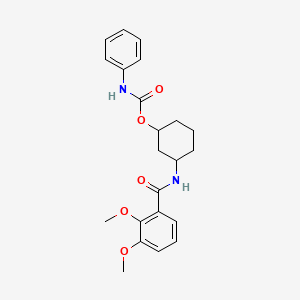

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-[(2,3-dimethoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-27-19-13-7-12-18(20(19)28-2)21(25)23-16-10-6-11-17(14-16)29-22(26)24-15-8-4-3-5-9-15/h3-5,7-9,12-13,16-17H,6,10-11,14H2,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXIKRUSWDKIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common method starts with the preparation of 2,3-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with cyclohexylamine to form 2,3-dimethoxybenzamido-cyclohexane. The final step involves the reaction of this intermediate with phenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide and carbamate groups can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Products include 2,3-dimethoxybenzoic acid derivatives.

Reduction: Products include cyclohexylamine derivatives.

Substitution: Products include brominated or nitrated aromatic compounds.

Scientific Research Applications

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amide and carbamate groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related carbamates:

Key Observations:

- Cyclohexyl vs. Aromatic Substituents : The target compound’s cyclohexyl group distinguishes it from phenylcarbamates like propham and XMC. Cyclohexyl moieties are associated with enhanced protein binding in nitrosourea analogs (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) .

- Methoxy vs.

- Heterocyclic Modifications : Thiazolylmethyl carbamates () incorporate nitrogen-containing rings, which may enhance target specificity compared to the target compound’s benzamido group .

Physicochemical Properties

- Lipophilicity : The cyclohexyl and dimethoxy groups likely increase logP compared to methylcarbamates, impacting blood-brain barrier penetration and metabolic stability.

- Solubility : Methoxy groups may reduce solubility in polar solvents, necessitating formulation adjustments for in vivo use.

Biological Activity

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including a benzamido group, a cyclohexyl ring, and a phenylcarbamate moiety, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C22H26N2O5

- Molecular Weight : 398.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of amide and carbamate functionalities allows the compound to form hydrogen bonds with biological molecules, potentially influencing their function and stability.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

- Pharmaceutical Applications : Its potential as a pharmaceutical agent has been explored, particularly in the context of developing drugs that target specific receptors or enzymes involved in disease pathways.

Case Studies and Research Findings

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, we can look at the following table:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,3-Dimethoxybenzamide | Lacks cyclohexyl and phenylcarbamate moieties | Moderate antibacterial |

| Cyclohexylcarbamate | Contains cyclohexyl but not benzamido | Limited receptor interaction |

| This compound | Unique combination of functional groups | Broad-spectrum antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.